6-(Trifluoromethyl)nicotinic acid

Description

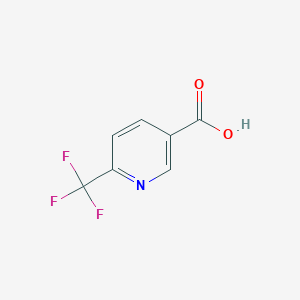

Structure

2D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYLMODTPLSLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380558 | |

| Record name | 6-(Trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231291-22-8 | |

| Record name | 6-Trifluoromethylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231291-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(Trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine (B92270) derivative, is a pivotal building block in modern medicinal and agricultural chemistry. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, make it an indispensable intermediate for the synthesis of a wide range of bioactive molecules. This technical guide provides a comprehensive overview of its core chemical properties, spectral data, detailed synthesis protocols, and its applications as a precursor in the development of novel therapeutic and agrochemical agents. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Core Chemical and Physical Properties

This compound is a white to pale beige crystalline solid at room temperature.[1] The presence of the trifluoromethyl group significantly influences its acidity and reactivity compared to unsubstituted nicotinic acid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carboxylic acid | [2] |

| CAS Number | 231291-22-8 | [2] |

| Molecular Formula | C₇H₄F₃NO₂ | [3] |

| Molecular Weight | 191.11 g/mol | [3] |

| Appearance | White to light yellow/orange powder/crystal | [1][4] |

| Melting Point | 193-197 °C | [5] |

| Boiling Point | 259.3 ± 40.0 °C (at 760 mmHg) | [1] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.96 ± 0.10 (Predicted) | N/A |

| Solubility | Slightly soluble in Acetonitrile and Methanol (B129727) | N/A |

| Flash Point | 110.6 °C | [1] |

| Refractive Index | 1.475 | [1] |

| Vapor Pressure | 0.007 mmHg at 25°C | [1] |

Spectral Analysis

The structural features of this compound give rise to a distinct spectral signature.

¹H NMR Spectroscopy

Proton NMR data provides clear information about the substitution pattern on the pyridine ring. A reported ¹H NMR spectrum in DMSO-d₆ (400MHz) shows the following key shifts[5]:

-

δ 9.21 ppm (d, 1H, J = 2Hz): Corresponds to the proton at the C2 position, adjacent to the nitrogen and deshielded by the carboxylic acid group.

-

δ 8.54 ppm (dd, 1H, J = 2Hz, 8Hz): Attributed to the proton at the C4 position, showing coupling to both the C2 and C5 protons.

-

δ 8.04 ppm (d, 1H, J = 8Hz): Represents the proton at the C5 position, coupled to the C4 proton.

-

δ 13.8 ppm (br, 1H): A broad singlet characteristic of the acidic carboxylic acid proton.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the vibrations of its functional groups. Key expected absorption bands include:

-

~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1350-1100 cm⁻¹: Strong C-F stretching bands characteristic of the trifluoromethyl group.

An ATR-IR spectrum is available for reference on PubChem.[2]

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z 191. Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[6] Due to the stability of the trifluoromethyl group, fragmentation may also involve the loss of CF₃ (M-69) or related fragments.

Experimental Protocols: Synthesis

This compound is a key synthetic intermediate, and several methods for its preparation have been developed. Two common laboratory-scale protocols are detailed below.

Method 1: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile (B1303340)

This method involves the acid-catalyzed hydrolysis of the corresponding nitrile.

Protocol:

-

To a suitable reaction flask, add water, sulfuric acid, and glacial acetic acid.

-

Slowly add 6-(trifluoromethyl)nicotinonitrile (1.0 equivalent) to the acid mixture.

-

Heat the mixture to reflux and maintain for several hours (e.g., overnight) until TLC or LC-MS indicates complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the resulting solid. The filtrate can be extracted with an organic solvent like ethyl acetate (B1210297) to recover any dissolved product.

-

Combine the solid with the dried organic extracts and wash with water to yield the final product.

Method 2: Catalytic Hydrogenation of 2-Chloro-6-(trifluoromethyl)nicotinic Acid

This route involves the dehalogenation of a chlorinated precursor.

Protocol:

-

In a four-necked flask, dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 equivalent) in methanol.[5]

-

Cool the solution in an ice-water bath and add triethylamine (B128534) (2.0 equivalents) dropwise.[5]

-

Purge the system with nitrogen, then introduce a palladium on carbon catalyst (e.g., 5%-Pd/C).[5]

-

Replace the nitrogen atmosphere with hydrogen (e.g., using a balloon).[5]

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by liquid chromatography.[5]

-

Once the starting material is consumed, evaporate the methanol under reduced pressure.[5]

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid while cooling to crystallize the product.[5]

-

Age the mixture for approximately one hour, then filter, wash the cake with cold water, and dry to obtain this compound.[5]

Diagram: General Synthesis Workflow

Caption: Common synthetic routes to this compound.

Applications in Research and Drug Development

This compound is rarely the final active molecule but serves as a crucial scaffold. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final compound.

-

Pharmaceuticals: It is a key intermediate for novel anti-infective agents and has been used in the development of HIV-1 RT dual inhibitors.[7] Derivatives built on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have shown potential as RNase H inhibitors.[1]

-

Agrochemicals: Trifluoromethylpyridines, synthesized from this acid, are prominent structural motifs in over 20 commercial agrochemicals.[1]

-

Material Science: The compound has been investigated as a functional additive to enhance the efficiency and stability of inverted perovskite solar cells.[8]

Diagram: Role as a Synthetic Building Block

Caption: Application of the core compound in synthesizing advanced molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Standard laboratory precautions should be taken, including wearing suitable protective clothing, gloves, and eye/face protection.[4] Handle in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

Conclusion

This compound is a compound of significant interest due to its versatile role as a chemical intermediate. Its well-defined physical properties and the established protocols for its synthesis make it readily accessible for research and development. The unique electronic characteristics imparted by the trifluoromethyl group continue to make it a valuable building block for creating next-generation pharmaceuticals, agrochemicals, and functional materials, ensuring its continued relevance in the field of chemical science.

References

- 1. 231291-22-8 | this compound [fluoromart.com]

- 2. This compound | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. This compound 231291-22-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication | MDPI [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 6-(Trifluoromethyl)nicotinic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document details various methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols.

Introduction

This compound is a fluorinated pyridine (B92270) compound of significant interest due to its role as a crucial building block in the synthesis of biologically active molecules.[1][2] Its derivatives have shown potential in various therapeutic areas, including as Raf inhibitors for cancer treatment.[3][4] The trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability and binding affinity, making its incorporation into drug candidates a valuable strategy. This guide explores three prominent synthetic pathways to obtain this important intermediate.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol |

| Appearance | White to pale beige solid powder[1][3] |

| Melting Point | 193-197 °C[1][3] |

| Boiling Point | 259.3 °C at 760 mmHg[1][3] |

| Density | 1.484 g/cm³[1][3] |

Synthetic Pathways

Three primary methods for the synthesis of this compound are discussed below, each with distinct advantages and disadvantages in terms of yield, starting materials, and reaction conditions.

Method 1: Hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid

This method involves the catalytic hydrogenation of a chlorinated precursor to remove the chlorine atom.

Method 2: Cyclization Reaction

This approach builds the pyridine ring through a condensation and cyclization reaction of two acyclic precursors.

Method 3: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile (B1303340)

This is a direct conversion of a nitrile group to a carboxylic acid under acidic conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three synthetic methods, allowing for easy comparison.

| Parameter | Method 1: Hydrogenolysis | Method 2: Cyclization | Method 3: Hydrolysis |

| Starting Material | 2-chloro-6-(trifluoromethyl)nicotinic acid | Methyl 3-aminoacrylate & 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | 6-(Trifluoromethyl)nicotinonitrile |

| Key Reagents | 5% Pd/C, H₂, Triethylamine | Sodium Methoxide, HCl | Sulfuric Acid, Acetic Acid |

| Solvent | Methanol | Methanol, Water | Water |

| Reaction Time | Overnight | 3 hours reflux | Overnight reflux |

| Crude Yield | 90.4%[1] | 42.8%[1] | 97.3%[3][4] |

| Product Purity | Not specified | Melting point 170-176 °C (crude)[1] | Not specified |

Experimental Protocols

Detailed experimental procedures for each synthetic method are provided below.

Protocol for Method 1: Hydrogenolysis

-

Reaction Setup: In a 200 ml four-necked flask equipped with a stirrer and thermometer, add 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol.[1]

-

Addition of Reagents: Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.[1]

-

Catalyst and Hydrogenation: Purge the system with nitrogen, then introduce 1.0 g of 5%-Pd/C catalyst.[1] Replace the nitrogen atmosphere with hydrogen using a balloon.[1]

-

Reaction: Allow the reaction to stir at room temperature overnight.[1] Monitor the reaction progress by liquid chromatography until the starting material is consumed.[1]

-

Work-up: Evaporate the methanol. Add 100 ml of water to dissolve the residue, maintaining the internal temperature at approximately 15 °C.[1]

-

Crystallization: Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.[1]

-

Isolation: Age the mixture for about one hour at the same temperature, then filter the solid. Wash the filter cake with 25 ml of cold water.[1]

-

Drying: Dry the product in an oven at 50 °C to obtain 7.6 g (90.4% crude yield) of 6-trifluoromethyl nicotinic acid as an off-white powder.[1]

Protocol for Method 2: Cyclization

-

Reaction Setup: To a suitable reaction vessel, add 52 g (0.086 mol) of methyl 3-amino acrylic acid (as a 16.7 wt% solution in methanol) and 33.3 g (0.173 mol) of sodium methoxide (as a 28 wt% solution in methanol) at a temperature below -5 °C.[1]

-

Addition of Second Reactant: Add 15.6 g (0.093 mol) of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at -5 °C.[1]

-

Reaction: Gradually raise the temperature of the reaction mixture and then heat under reflux for 3 hours.[1]

-

Hydrolysis: Add 3 ml of water to the reaction solution and heat to reflux for an additional 30 minutes.[1]

-

Work-up: Concentrate the mixture under reduced pressure. The residue is washed five times with 20 ml of methylene (B1212753) chloride. The product is then dissolved in 50 ml of water.[1]

-

Precipitation: Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the crude product.[1]

-

Purification and Isolation: Filter the crude product. The solid is washed with water, heated in water (reslurried), filtered again, washed with water, and then dried to yield 7.03 g (42.8% yield) of 6-trifluoromethyl nicotinic acid.[1]

Protocol for Method 3: Hydrolysis

-

Reaction Setup: In a 10 L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.[3][4]

-

Addition of Starting Material: Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the mixture.[3][4]

-

Reaction: Heat the mixture to reflux and maintain for an overnight period.[3][4]

-

Precipitation: Upon completion of the reaction, cool the mixture and add ice. Further cool using an ice brine bath to precipitate a white solid.[3][4]

-

Isolation and Extraction: Filter the solid. Extract the filtrate with ethyl acetate.[3][4]

-

Purification and Drying: Combine the organic phases and wash twice with water. Dry the organic phase. After washing, 930 g (97.3% yield) of 6-(trifluoromethyl)-3-pyridinecarboxylic acid is obtained as a beige solid.[3]

Conclusion

The synthesis of this compound can be achieved through several viable routes. The hydrolysis of 6-(trifluoromethyl)nicotinonitrile (Method 3) offers the highest reported yield and is a straightforward, one-step process. The hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid (Method 1) also provides a high yield and utilizes common catalytic hydrogenation techniques. The cyclization route (Method 2) is a more complex approach with a significantly lower yield. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired purity, and scalability for industrial production. For large-scale synthesis, the hydrolysis of the nitrile appears to be the most economically viable and efficient method.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinic Acid (CAS Number: 231291-22-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)nicotinic acid, with the CAS number 231291-22-8, is a fluorinated pyridine (B92270) carboxylic acid derivative that has garnered significant interest in the fields of medicinal chemistry and agrochemistry. The presence of the trifluoromethyl group imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it a valuable building block for the synthesis of novel bioactive molecules.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application as a key intermediate in the development of targeted therapeutics, particularly Raf inhibitors for cancer treatment. Furthermore, it elucidates the relevant biological pathways and provides a representative experimental workflow for the synthesis and evaluation of a potential Raf inhibitor derived from this scaffold.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2][3] Its key physical and chemical properties are summarized in the table below. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the acidity of the carboxylic acid and the overall electronic properties of the pyridine ring.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₃NO₂ | [3][4] |

| Molecular Weight | 191.11 g/mol | [4][5] |

| Melting Point | 193-197 °C | [3][6][7] |

| Boiling Point | 259.3 °C at 760 mmHg | [3][7] |

| Density | 1.484 g/cm³ | [3][7] |

| Appearance | White to off-white solid/powder | [2][3][7] |

| Solubility | Slightly soluble in acetonitrile (B52724) and methanol (B129727) | [6][7] |

| pKa | 2.96 ± 0.10 (Predicted) | [6] |

| LogP | 1.28 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the chemical structure of this compound.

| Spectroscopy | Data |

| ¹H-NMR | (400MHz, DMSO-d₆) δ: 8.04 (d, 1H, J = 8Hz), 8.54 (dd, 1H, J = 2Hz, 8Hz), 9.21 (d, 1H, J = 2Hz), 13.8 (br, 1H) |

| IR (ATR) | Available from Sigma-Aldrich (Aldrich Catalog Number: 545724) |

| Mass Spectrometry (EI-MS) | The mass spectrum of nicotinic acid derivatives typically shows a prominent molecular ion peak. For this compound (M.W. 191.11), the molecular ion peak [M]⁺ is expected at m/z 191. Common fragmentation patterns for nicotinic acids involve the loss of the carboxylic acid group (-COOH) as a radical, leading to a fragment at [M-45]⁺, and the loss of a hydroxyl radical (-OH), resulting in a fragment at [M-17]⁺. The trifluoromethyl group (-CF₃) is a stable moiety, but fragmentation involving its loss could also be possible, leading to a fragment at [M-69]⁺. |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Catalytic Hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid

This method involves the dehalogenation of a chlorinated precursor.

-

Materials:

-

2-chloro-6-(trifluoromethyl)nicotinic acid

-

Methanol

-

5% Palladium on Carbon (Pd/C)

-

Nitrogen gas

-

Hydrogen gas

-

Concentrated Hydrochloric Acid

-

Water

-

-

Procedure:

-

In a 200 ml four-necked flask equipped with a stirrer and thermometer, add 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol.

-

Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.

-

Purge the system with nitrogen gas, then introduce 1.0 g of 5%-Pd/C.

-

Replace the nitrogen atmosphere with hydrogen gas using a balloon.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by liquid chromatography until the starting material is consumed.

-

Evaporate the methanol under reduced pressure.

-

Add 100 ml of water to dissolve the residue, maintaining the internal temperature at approximately 15 °C.

-

Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.

-

Age the mixture for about one hour at the same temperature.

-

Filter the precipitate, wash the cake with 25 ml of cold water, and dry at 50 °C to obtain this compound as an off-white powder.

-

Method 2: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile (B1303340)

This method involves the hydrolysis of the corresponding nitrile.

-

Materials:

-

6-(trifluoromethyl)nicotinonitrile

-

Sulfuric acid

-

Glacial acetic acid

-

Water

-

Ice

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

In a 10L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.

-

Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the mixture.

-

Heat the mixture to reflux and maintain for an overnight period.

-

After the reaction is complete, cool the reaction mixture and add ice to precipitate a white solid.

-

Filter the solid. Extract the filtrate with ethyl acetate.

-

Combine the organic phases, wash twice with water, and then dry the organic phase.

-

After washing, 930 g of 6-(trifluoromethyl)-3-pyridinecarboxylic acid is obtained as a beige solid.[7]

-

Applications in Drug Discovery: A Building Block for Raf Inhibitors

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a scaffold for Raf kinase inhibitors used in cancer therapy.[6] The trifluoromethyl group enhances the drug-like properties of the final molecule.[1]

The MAPK/ERK Signaling Pathway and the Role of Raf Kinases

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical cell signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in components like Ras or Raf, is a hallmark of many cancers.[1] Raf kinases (A-RAF, B-RAF, and C-RAF) are central components of this pathway, acting as upstream activators of MEK, which in turn activates ERK.[1] Inhibiting aberrant Raf signaling is a key therapeutic strategy.

Representative Experimental Workflow: Synthesis and In Vitro Evaluation of a Raf Inhibitor

This workflow outlines the general steps to synthesize a potential Raf inhibitor from this compound and subsequently test its efficacy in a biochemical assay. This is a representative workflow and may require optimization for specific target compounds.

Protocol: Amide Coupling for Inhibitor Synthesis

This protocol describes a general method for coupling this compound with an aniline derivative, a common step in the synthesis of many kinase inhibitors.

-

Materials:

-

This compound

-

Appropriate aniline derivative

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add the selected aniline derivative (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.

-

Protocol: In Vitro RAF Kinase Assay (Representative)

This protocol outlines a general method to assess the inhibitory activity of the synthesized compound against a specific Raf kinase isoform (e.g., B-RAF).

-

Materials:

-

Recombinant active Raf kinase

-

Kinase substrate (e.g., inactive MEK1)

-

ATP

-

Assay buffer (e.g., containing MgCl₂, DTT)

-

Synthesized inhibitor compound dissolved in DMSO

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Procedure:

-

Prepare a serial dilution of the synthesized inhibitor in DMSO.

-

In a 384-well plate, add the kinase assay buffer.

-

Add the inhibitor dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the Raf kinase and substrate solution to all wells except the negative control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[8]

-

Avoid contact with skin and eyes.[8]

-

In case of contact, rinse immediately with plenty of water.[8]

-

Store in a tightly closed container in a dry and well-ventilated place.[8]

-

Conclusion

This compound is a versatile and valuable building block in modern chemical synthesis. Its unique properties, conferred by the trifluoromethyl group, make it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. The detailed synthetic protocols and the representative workflow for the development of Raf inhibitors provided in this guide are intended to facilitate further research and application of this important chemical entity. As the demand for targeted therapies continues to grow, the utility of this compound in drug discovery is expected to expand.

References

- 1. This compound 231291-22-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]

- 5. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound 231291-22-8 | TCI AMERICA [tcichemicals.com]

- 7. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 6-(Trifluoromethyl)nicotinic acid

An In-depth Technical Guide to the Physical Properties of 6-(Trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known , a compound of significant interest in pharmaceutical and agrochemical research. The data presented herein has been compiled from various scientific and chemical data sources. This document also outlines detailed experimental protocols for the determination of these key physical properties, offering a valuable resource for laboratory investigation.

Core Physical Properties

This compound is a white solid at room temperature.[1][2][3] Its core physical and chemical properties are summarized in the table below, providing a quantitative snapshot of its fundamental characteristics.

| Property | Value | Units | Notes |

| Molecular Formula | C₇H₄F₃NO₂ | [1][4] | |

| Molecular Weight | 191.11 | g/mol | [2][5] |

| Melting Point | 193 - 197 | °C | [1][2][3] |

| Boiling Point | 259.3 | °C | at 760 mmHg[1][2][3][4] |

| Density | 1.484 | g/cm³ | [1][2][3] |

| Vapor Pressure | 0.007 | mmHg | at 25°C[1][4] |

| Flash Point | 110.6 | °C | [1][4] |

| Refractive Index | 1.475 | [1][4] | |

| pKa | 2.96 ± 0.10 | Predicted[2][4] | |

| Solubility | Slightly soluble in acetonitrile (B52724) and methanol (B129727).[2][3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key .

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition is sharp. The melting point is a crucial indicator of purity, as impurities tend to broaden and depress the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 2-3 mm by gently tapping the tube.

-

Apparatus: A calibrated melting point apparatus is used. This typically consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C per minute) for a preliminary determination to quickly find the approximate melting range.

-

The apparatus is allowed to cool.

-

For an accurate determination, a fresh sample is heated at a much slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

-

Data Analysis: The melting point is reported as a range from the initial to the final temperature of melting.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the sample.

-

Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), a thermometer, and a Bunsen burner or other heat source are required.

-

Procedure:

-

The fusion tube containing the sample and inverted capillary is attached to the thermometer with a rubber band or wire.

-

The thermometer and attached tube are suspended in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

-

Data Analysis: The recorded temperature is the boiling point of the substance at the ambient atmospheric pressure.

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A small amount of a co-solvent like methanol may be used if solubility is low.

-

Apparatus: A pH meter with a combination pH electrode, a burette, a magnetic stirrer, and a beaker are required. The pH meter should be calibrated with standard buffer solutions before use.

-

Procedure:

-

The solution of this compound is placed in the beaker with a magnetic stir bar.

-

The pH electrode is immersed in the solution, ensuring the bulb is fully covered but does not contact the stir bar.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

-

After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued until the pH has risen significantly, well past the equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

The equivalence point is determined from the inflection point of the titration curve (the point of steepest slope).

-

The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa determination via potentiometric titration.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 6-(Trifluoromethyl)nicotinic acid, a key fluorinated pyridine (B92270) compound. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, offering detailed data and experimental protocols.

Molecular Structure and Identification

This compound, also known by its IUPAC name 6-(trifluoromethyl)pyridine-3-carboxylic acid, is a substituted pyridine derivative.[1][2] The presence of a trifluoromethyl group at the 6-position significantly influences the electronic properties and biological activity of the nicotinic acid scaffold.

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carboxylic acid[1] |

| CAS Number | 231291-22-8[2][3] |

| Chemical Formula | C₇H₄F₃NO₂[2][3] |

| Molecular Weight | 191.11 g/mol [1][3] |

| SMILES | C1=CC(=NC=C1C(=O)O)C(F)(F)F[1] |

| InChIKey | JNYLMODTPLSLIF-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical syntheses. It typically appears as a white to off-white or pale beige solid powder.[4]

| Property | Value |

| Melting Point | 193-197 °C[4] |

| Boiling Point | 259.3 °C at 760 mmHg[4] |

| Density | 1.484 g/cm³[4] |

| Flash Point | 110.6 °C[4] |

| pKa (Predicted) | 2.96 ± 0.10 |

| Solubility | Slightly soluble in acetonitrile (B52724) and methanol (B129727). |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

¹H-NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For a sample of this compound synthesized via one of the described methods, the following ¹H-NMR data was reported (400MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.04 | d | 8 | 1H | H-5 |

| 8.54 | dd | 2, 8 | 1H | H-4 |

| 9.21 | d | 2 | 1H | H-2 |

| 13.8 | br | - | 1H | -COOH |

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Description |

| 3300-2500 | O-H stretch (broad, characteristic of carboxylic acids) |

| 1710-1680 | C=O stretch (carboxylic acid) |

| 1600-1585 | C-C stretch (in-ring, aromatic) |

| 1350-1150 | C-F stretch (strong, trifluoromethyl group) |

| 950-910 | O-H bend (carboxylic acid) |

Note: The IR data is interpreted from a publicly available spectrum and typical absorption ranges for the respective functional groups.

¹³C-NMR and Mass Spectrometry

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Catalytic Hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid

This method involves the dehalogenation of a chlorinated precursor using palladium on carbon as a catalyst.

Materials and Equipment:

-

2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol)

-

Methanol (50 ml)

-

Triethylamine (B128534) (9.0 g, 0.088 mol)

-

5% Palladium on Carbon (5%-Pd/C) (1.0 g)

-

Concentrated Hydrochloric Acid (9.3 g, 0.089 mol)

-

200 ml four-necked flask with stirrer, thermometer, and three-way cock

-

Ice water bath

-

Hydrogen balloon

-

Rotary evaporator

-

Nutsche filter

Procedure:

-

Charge a 200 ml four-necked flask with 10 g of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol.

-

Stir the mixture and cool it in an ice water bath.

-

Add 9.0 g of triethylamine dropwise to the cooled mixture.

-

Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5%-Pd/C.

-

Replace the nitrogen atmosphere with hydrogen and attach a hydrogen-filled balloon.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress using liquid chromatography until the starting material is consumed.

-

Evaporate the methanol using a rotary evaporator.

-

Add 100 ml of water to dissolve the residue, maintaining the internal temperature at approximately 15 °C.

-

Add 9.3 g of concentrated hydrochloric acid dropwise to induce crystallization.

-

Age the mixture for about one hour at the same temperature.

-

Filter the precipitate using a Nutsche filter and wash the cake with 25 ml of cold water.

-

Dry the product in an oven at 50 °C to obtain this compound as an off-white powder.

Yield: 7.6 g (90.4% crude yield).

Method 2: Cyclocondensation Reaction

This method involves the construction of the pyridine ring from acyclic precursors.

Materials and Equipment:

-

Methyl 3-aminoacrylate (52 g of 16.7 wt% solution in methanol, 0.086 mol)

-

Sodium methoxide (B1231860) (33.3 g of 28 wt% solution in methanol, 0.173 mol)

-

4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (15.6 g, 0.093 mol)

-

Water

-

Concentrated Hydrochloric Acid

-

Methylene (B1212753) chloride

-

Reaction flask with reflux condenser

Procedure:

-

In a reaction flask cooled to below -5 °C, add 52 g of methyl 3-aminoacrylate solution and 33.3 g of sodium methoxide solution.

-

Add 15.6 g of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at -5 °C.

-

Gradually raise the temperature of the reaction mixture and then heat under reflux for 3 hours.

-

Add 3 ml of water to the reaction solution and heat under reflux for an additional 30 minutes.

-

Concentrate the mixture under reduced pressure.

-

Extract the reaction product five times with 20 ml of methylene chloride.

-

Introduce the washed product into 50 ml of water.

-

Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the crude product.

-

Filter the crude product.

-

Wash the crude product with water under repulping heating, followed by filtration and washing with water.

-

Dry the product to obtain this compound.

Yield: 7.03 g (42.8% yield).

Diagrams and Workflows

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis Workflow: Method 1

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Synthesis Workflow: Method 2

Caption: Workflow for the synthesis of this compound via cyclocondensation.

Biological and Pharmacological Relevance

Trifluoromethylpyridines, including this compound, are significant structural motifs in active ingredients for both agrochemicals and pharmaceuticals.[5] The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of molecules.

While specific signaling pathways for this compound have not been extensively elucidated, its parent compound, nicotinic acid (a form of vitamin B3), is known to be a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in signaling, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). It is plausible that this compound could be metabolized through similar pathways, although the effect of the trifluoromethyl group on enzyme recognition and metabolic fate requires further investigation.

Derivatives of this compound have been explored for various therapeutic applications, including the development of inhibitors for enzymes like HIV-1 reverse transcriptase. This highlights the potential of this scaffold in designing targeted therapeutic agents.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in an inert atmosphere at room temperature.

References

- 1. This compound | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLIC ACID | CAS 231291-22-8 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 6-(Trifluoromethyl)nicotinic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Trifluoromethyl)nicotinic acid, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering available solubility data, detailed experimental protocols for solubility determination, and a comparative analysis with its parent compound, nicotinic acid.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a fluorinated pyridine (B92270) carboxylic acid of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can profoundly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, metabolic stability, and, critically, its solubility. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, formulation, and biological screening.

Solubility Data of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from various chemical suppliers provide a general indication of its solubility.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Qualitative Solubility | Source Citation(s) |

| Acetonitrile | Slightly Soluble | [1][2] |

| Methanol (B129727) | Soluble, Slightly Soluble | [1][2] |

Note: "Slightly soluble" and "Soluble" are qualitative terms and can vary between suppliers. For precise applications, experimental determination of solubility is highly recommended.

Comparative Solubility Analysis: Nicotinic Acid

To provide a frame of reference, the solubility of the parent compound, nicotinic acid, has been well-characterized in numerous organic solvents. The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to increase its lipophilicity and potentially alter its crystal lattice energy, thereby influencing its solubility profile compared to nicotinic acid.

Table 2: Quantitative Solubility of Nicotinic Acid in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Molar Solubility (mol/L) | Gram Solubility (g/L) | Source Citation(s) |

| Water | 0.133 | 16.37 | [3] |

| Ethanol | 0.046 | 5.66 | [3] |

| Acetone | 0.013 | 1.60 | [3] |

| Acetonitrile | 0.003 | 0.37 | [3] |

| Diethyl Ether | 0.004 | 0.49 | [3] |

| Dimethyl Sulfoxide (DMSO) | 1.347 | 165.82 | [3] |

Note: Data extracted from graphical representations and textual descriptions in the cited literature.

The significantly higher solubility of nicotinic acid in polar protic solvents like water and ethanol, and highly polar aprotic solvents like DMSO, highlights the role of hydrogen bonding in its solubilization. The introduction of the trifluoromethyl group may disrupt these interactions or introduce new ones, leading to a different solubility pattern.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

For accurate and reliable solubility measurement, the shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., methanol, acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume of the chosen solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant speed and temperature (e.g., 25 °C) for a sufficient period to reach equilibrium.[4] The equilibration time can vary but is often in the range of 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles.[5]

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.[5]

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

The Multifaceted Biological Activities of 6-(Trifluoromethyl)nicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-(trifluoromethyl)nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The incorporation of the trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability, lipophilicity, and binding affinity, which can significantly enhance the biological activity of the parent nicotinic acid molecule. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anti-HIV, anticancer, antimicrobial, and anti-inflammatory agents.

Anti-HIV Activity: Dual Inhibition of Reverse Transcriptase

Derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have been identified as potent dual inhibitors of the HIV-1 reverse transcriptase (RT), targeting both its ribonuclease H (RNase H) and DNA polymerase functions.[1] This dual-action mechanism offers a promising strategy to overcome drug resistance.

Quantitative Data: Anti-HIV Activity

| Compound ID | Modification | RNase H IC₅₀ (µM)[1] | Antiviral Activity (EC₅₀, µM)[1] | Cytotoxicity (CC₅₀, µM)[1] | Selectivity Index (SI)[1] |

| 21 | 3,4,5-Trimethoxyphenyl ester | 14 | >10 | >100 | >10 |

| 16 | 2-Hydroxyphenyl ester | 21 | >100 | >100 | - |

| 17 | 3-Hydroxyphenyl ester | 17 | >100 | >100 | - |

| 18 | 4-Hydroxyphenyl ester | 11 | >100 | >100 | - |

| 25 | N-Hydroxy amide | 12 | 26 | >100 | >4 |

| 38 | N-(2-chlorobenzyl) amide | 10 | 20 | 100 | 5 |

| 39 | N-(2-methoxybenzyl) amide | 15 | 10 | 100 | 10 |

Mechanism of Action: Allosteric Inhibition

These compounds are allosteric inhibitors, binding to a site distinct from the active site of the enzyme.[2][3] This binding induces conformational changes that disrupt the catalytic activity of both the polymerase and RNase H domains of reverse transcriptase.[2]

Experimental Protocols

Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Amides [1]

-

A mixture of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.1 mmol), and hydroxybenzotriazole (B1436442) (HOBt, 1 mmol) in dry acetonitrile (B52724) (10 mL) is stirred at room temperature for 30 minutes.

-

The appropriate amine (1 mmol) is added to the mixture.

-

The reaction is stirred at room temperature for an additional 24 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is dissolved in a suitable solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

The crude product is purified by recrystallization or column chromatography.

HIV-1 RT RNase H Inhibition Assay [1]

-

The assay is performed in a 96-well plate.

-

Each well contains a reaction mixture of 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂, 0.1 mM DTT, and a fluorescently labeled RNA/DNA hybrid substrate.

-

The this compound derivative, dissolved in DMSO, is added to the wells at various concentrations.

-

The reaction is initiated by the addition of recombinant HIV-1 RT.

-

The plate is incubated at 37°C for a specified time.

-

The reaction is stopped, and the fluorescence is measured to determine the extent of substrate degradation.

-

IC₅₀ values are calculated from the dose-response curves.

Anticancer Activity: Targeting Key Signaling Pathways

Recent studies have highlighted the potential of nicotinic acid derivatives as anticancer agents, with a particular focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Data: Anticancer Activity (VEGFR-2 Inhibition)

While specific data for this compound derivatives is emerging, studies on closely related nicotinamide (B372718) structures provide valuable insights into their potential potency.

| Compound Class | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |

| Nicotinamide Derivative | HCT-15 | VEGFR-2 | 0.068 | [4] |

| Nicotinamide Derivative | HepG-2 | VEGFR-2 | 7.8 | [5] |

| Nicotinamide Derivative | HCT-116 | VEGFR-2 | 9.3 | [5] |

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[5][6] this compound derivatives can act as inhibitors of VEGFR-2, blocking its phosphorylation and downstream signaling.

Experimental Protocols

MTT Cytotoxicity Assay

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

The cells are treated with various concentrations of the this compound derivative (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours.

-

After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for 4 hours at 37°C.

-

The MTT solution is removed, and the formazan (B1609692) crystals are dissolved in 100 µL of DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells), and IC₅₀ values are determined.

Antimicrobial Activity

The this compound scaffold has also shown promise as a source of novel antimicrobial agents.

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Nicotinic acid hydrazone derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 | [7] |

| Nicotinic acid hydrazone derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [7] |

| N-(trifluoromethyl)phenyl pyrazole (B372694) derivative | Staphylococcus aureus (MRSA) | 3.12 | [8] |

| N-(trifluoromethyl)phenyl pyrazole derivative | Enterococcus faecium | 1.56 | [8] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

A two-fold serial dilution of the this compound derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

The plate is incubated at 37°C for 18-24 hours (for bacteria) or at a suitable temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

The anti-inflammatory properties of nicotinic acid are well-documented and are primarily mediated through the G-protein coupled receptor GPR109A.[9] Derivatives of this compound are being investigated for similar or enhanced anti-inflammatory effects.

Mechanism of Action: GPR109A Signaling

GPR109A is a Gi-coupled receptor.[10] Activation of GPR109A by nicotinic acid or its derivatives leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This can modulate the activity of various downstream signaling pathways, including the Akt/mTOR pathway, leading to a reduction in the production of pro-inflammatory cytokines.[11]

Experimental Protocols

Griess Assay for Nitrite (B80452) Determination

-

Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of the this compound derivative.

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

50 µL of supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide in phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added, and the mixture is incubated for another 10 minutes.

-

The absorbance is measured at 540 nm.

-

The nitrite concentration is determined from a standard curve of sodium nitrite. A decrease in nitrite production indicates anti-inflammatory activity.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as dual-action anti-HIV agents, VEGFR-2 inhibitors for cancer therapy, novel antimicrobials, and GPR109A-mediated anti-inflammatory agents warrants further investigation. The synthetic accessibility of this scaffold, coupled with the beneficial effects of the trifluoromethyl group, provides a robust platform for the development of next-generation therapeutics. This guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this remarkable chemical entity.

References

- 1. Cytotoxicity Assay Protocol [protocols.io]

- 2. Mechanism of allosteric inhibition of HIV-1 reverse transcriptase revealed by single-molecule and ensemble fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of the Allosteric Inhibitor Interaction on the HIV-1 Reverse Transcriptase RNase H domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Therapeutic Landscape of 6-(Trifluoromethyl)nicotinic Acid: A Deep Dive into its Mechanisms of Action

For Immediate Release

This technical guide delves into the core mechanisms of action of 6-(trifluoromethyl)nicotinic acid and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential. While this compound itself is primarily a key synthetic intermediate, its derivatives have emerged as potent modulators of critical biological pathways, demonstrating significant promise in antiviral and sensory neuroscience research.

This document summarizes key findings, presents quantitative data in a structured format, details experimental protocols for pivotal studies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the science.

Dual Inhibition of HIV-1 Reverse Transcriptase: A Promising Antiviral Strategy

Derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been identified as potent dual inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). These compounds uniquely target both the RNA-dependent DNA polymerase and the ribonuclease H (RNase H) activities of the RT enzyme, both of which are essential for viral replication. This dual-action mechanism presents a significant advantage in antiviral drug development, potentially reducing the likelihood of drug resistance.

A series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have demonstrated inhibitory activity in the low micromolar range against the RNase H function of HIV-1 RT. Notably, several of these compounds also inhibit viral replication in cell-based assays.

Quantitative Data: Inhibition of HIV-1 RT and Viral Replication

| Compound ID | RNase H IC50 (µM) | HIV-1 Replication EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |

| 21 | 14 | >10 | >100 | >10 |

| 25 | 11 | 12 | >100 | >8.3 |

| 38 | 9 | 10 | >100 | >10 |

| 41 | 7 | 13 | >100 | >7.7 |

| 42 | 8 | 15 | >100 | >6.7 |

| 49 | 12 | 11 | >100 | >9.1 |

| 52 | 13 | 9 | >100 | >11.1 |

Data sourced from studies on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives.

Experimental Protocol: HIV-1 RNase H Inhibition Assay

This protocol outlines the methodology used to assess the inhibition of the RNase H activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Fluorescently labeled RNA/DNA hybrid substrate (e.g., 18-mer fluorescein-labeled RNA annealed to a complementary 18-mer dabcyl-labeled DNA)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 1 µL of each compound dilution.

-

Add 89 µL of assay buffer containing the RNA/DNA hybrid substrate to each well.

-

Initiate the reaction by adding 10 µL of recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 485/535 nm for fluorescein).

-

Calculate the percentage of inhibition for each compound concentration relative to a no-enzyme control (100% inhibition) and a DMSO control (0% inhibition).

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 1. Dual inhibition of HIV-1 Reverse Transcriptase.

Antagonism of TRPM8: A Novel Approach for Pain and Migraine

A derivative of this compound, known as AMG 333, has been developed as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel that acts as a sensor for cold temperatures and cooling agents. It is implicated in pain pathways and has been identified as a potential therapeutic target for migraine.

AMG 333, which incorporates the this compound scaffold, has been evaluated in clinical trials for the treatment of migraine.

Quantitative Data: TRPM8 Antagonism

| Compound | Target | IC50 (nM) |

| AMG 333 | hTRPM8 | 13 |

| AMG 333 | rTRPM8 | 20 |

hTRPM8: human Transient Receptor Potential Melastatin 8; rTRPM8: rat Transient Receptor Potential Melastatin 8.

Experimental Protocol: TRPM8 Functional Assay (Calcium Flux)

This protocol describes a common method for assessing TRPM8 antagonist activity using a cell-based calcium flux assay with a fluorescent indicator.

Materials:

-

HEK293 cells stably expressing human TRPM8 (hTRPM8)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Probenecid

-

TRPM8 agonist (e.g., Menthol or Icilin)

-

Test compounds (e.g., AMG 333) dissolved in DMSO

-

96-well or 384-well black-walled, clear-bottom microplates

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader

Procedure:

-

Cell Plating: Seed HEK293-hTRPM8 cells into microplates and culture until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye solution (containing Pluronic F-127 and probenecid) in assay buffer. Incubate for 1 hour at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add serial dilutions of the test compound (antagonist) to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add the TRPM8 agonist to all wells to stimulate calcium influx.

-

Data Acquisition: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. IC₅₀ values are calculated from the dose-response curves.

Figure 2. Antagonism of the TRPM8 channel by AMG 333.

Other Potential Mechanisms of Action

While the roles of this compound derivatives as HIV-1 RT inhibitors and TRPM8 antagonists are the most extensively documented, preliminary research suggests that nicotinic acid analogs may also interact with other biological targets. These include:

-

Carbonic Anhydrase III: Some nicotinic acid analogs have been explored for their inhibitory activity against carbonic anhydrase III, an enzyme implicated in dyslipidemia and cancer.

-

Raf Kinase: There are indications that certain nicotinic acid derivatives could act as Raf inhibitors, a target in cancer therapy.

-

GPR109A: As an analog of nicotinic acid (niacin), it is plausible that derivatives could interact with the nicotinic acid receptor, GPR109A, which is involved in lipid metabolism.

Further research is required to fully elucidate the significance of these potential mechanisms for derivatives of this compound and to obtain quantitative data and detailed experimental protocols.

Conclusion

This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant and distinct mechanisms of action, most notably as dual inhibitors of HIV-1 reverse transcriptase and as antagonists of the TRPM8 channel. The data and protocols presented in this guide provide a solid foundation for further research and development in these promising areas. As our understanding of the intricate biological roles of these compounds expands, so too will their potential to address unmet medical needs in infectious diseases and neurology.

The Advent and Advancement of Trifluoromethylnicotinic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl group into nicotinic acid scaffolds has marked a significant milestone in medicinal chemistry and agrochemical research. This strategic fluorination imparts unique physicochemical properties, profoundly influencing the biological activity, metabolic stability, and pharmacokinetic profiles of the parent molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of trifluoromethylnicotinic acids, offering a valuable resource for professionals in drug development and scientific research.

A Historical Overview: Pioneering the Synthesis of a Versatile Pharmacophore

The journey of trifluoromethylnicotinic acids is intrinsically linked to the broader history of organofluorine chemistry. A pivotal moment arrived in 1947 with the first reported introduction of a trifluoromethyl group into a pyridine (B92270) ring.[1] This foundational work paved the way for the exploration of various trifluoromethyl-substituted pyridines and their derivatives, including the nicotinic acid isomers. While pinpointing the absolute first synthesis of each specific isomer is challenging, the mid to late 20th century saw a surge in research focusing on these compounds, driven by their potential in various industrial applications.[2]

A significant early application that propelled the development of 4-(trifluoromethyl)nicotinic acid was its identification as a key intermediate in the synthesis of the insecticide flonicamid (B1672840).[3] Research leading to the discovery of flonicamid in the early 1990s by Ishihara Sangyo Kaisha, Ltd., was initiated by the observation that certain trifluoromethylpyridine derivatives exhibited potent aphicidal activity.[4] This discovery underscored the importance of the 4-(trifluoromethyl)nicotinic acid core in developing novel crop protection agents.

In the pharmaceutical realm, derivatives of 2-(trifluoromethyl)nicotinic acid have emerged as promising Catechol-O-methyltransferase (COMT) inhibitors, which are instrumental in the treatment of Parkinson's disease.[5][6] Furthermore, derivatives of 6-(trifluoromethyl)nicotinic acid have been investigated as dual inhibitors of HIV-1 reverse transcriptase, showcasing the therapeutic versatility of this class of compounds.[7]

Synthetic Strategies: Crafting the Core Structures

The synthesis of trifluoromethylnicotinic acids has evolved over the years, with various methods being developed to introduce the trifluoromethyl group and construct the pyridine ring. The primary approaches can be categorized into two main strategies: the chlorine/fluorine exchange of a trichloromethylpyridine precursor and the construction of the pyridine ring from a trifluoromethyl-containing building block.[8]

Synthesis of 2-(Trifluoromethyl)nicotinic Acid

A common route to 2-(trifluoromethyl)nicotinic acid involves the use of 3-bromo-2-trifluoromethylpyridine as a starting material. The bromine atom can be converted into a carboxylic acid group through a formylation reaction followed by oxidation, or via a Grignard reaction with carbon dioxide.[9] More recent and efficient methods have been developed that involve the construction of the pyridine ring itself.[5][6]

Synthesis of 4-(Trifluoromethyl)nicotinic Acid

The synthesis of 4-(trifluoromethyl)nicotinic acid is of significant industrial importance due to its use in flonicamid production. One established method involves the reaction of 4-trifluoromethylpyridine with a strong base like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide.[10] An alternative and widely used industrial process starts from ethyl trifluoroacetoacetate and cyanoacetamide, proceeding through a series of cyclization, chlorination, and hydrolysis steps.[3][10]

Synthesis of 5-(Trifluoromethyl)nicotinic Acid

The synthesis of 5-(trifluoromethyl)nicotinic acid often starts from precursors containing a trifluoromethyl group at the 5-position of the pyridine ring.[2] Synthetic strategies may involve halogen-metal exchange on a suitable bromopyridine derivative followed by carboxylation.

Synthesis of this compound